molecular formula C7H14N2O B165572 3-Methyl-1,3-diazepane-1-carbaldehyde CAS No. 138913-28-7

3-Methyl-1,3-diazepane-1-carbaldehyde

Cat. No.: B165572
CAS No.: 138913-28-7
M. Wt: 142.2 g/mol
InChI Key: IIMAVCKPPASFGF-UHFFFAOYSA-N
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Description

3-Methyl-1,3-diazepane-1-carbaldehyde is a seven-membered heterocyclic compound containing two nitrogen atoms in its diazepane ring. The methyl substituent at position 3 and the carbaldehyde functional group at position 1 define its structural and electronic properties. Its IUPAC nomenclature aligns with the rules outlined in , where substituents are prioritized based on their positions and parent hydride frameworks.

Properties

CAS No.

138913-28-7

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

3-methyl-1,3-diazepane-1-carbaldehyde

InChI

InChI=1S/C7H14N2O/c1-8-4-2-3-5-9(6-8)7-10/h7H,2-6H2,1H3

InChI Key

IIMAVCKPPASFGF-UHFFFAOYSA-N

SMILES

CN1CCCCN(C1)C=O

Canonical SMILES

CN1CCCCN(C1)C=O

Synonyms

1H-1,3-Diazepine-1-carboxaldehyde, hexahydro-3-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Ring Size and Reactivity: Diazepane vs. Piperazine Derivatives

  • 3-Methyl-1,3-diazepane-1-carbaldehyde (7-membered ring) : The seven-membered diazepane ring offers greater conformational flexibility compared to six-membered piperazines. This flexibility may influence reactivity, such as in nucleophilic additions at the carbaldehyde group.
  • (3R)-3-Methyl-1,4-bis(trimethylsilyl)piperazine-2,5-dione (6-membered ring) : Identified in , this piperazine derivative exhibits rigidity due to its smaller ring size and electron-withdrawing bis(trimethylsilyl) groups. The strained geometry likely reduces its reactivity in dimerization or cyclization reactions compared to diazepanes .

Substituent Effects on Stability and Kinetics

  • Table 3 in shows that methyl substituents reduce dimerization rate constants (e.g., $k = 0.021 \, \text{L/mol.s}$ for 3-methyl-1,2-xylylene at 24.6°C) compared to unsubstituted analogs, likely due to steric hindrance .

Functional Group Comparisons: Carbaldehyde vs. Carboxylates

  • Methyl (3-hydroxyphenyl)-carbamate () : This compound features a carbamate group, which is less electrophilic than the carbaldehyde in the target compound. The carbaldehyde’s reactivity makes it more susceptible to nucleophilic attacks (e.g., forming Schiff bases) compared to carbamates .

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